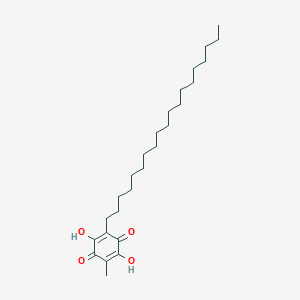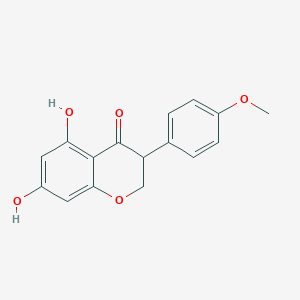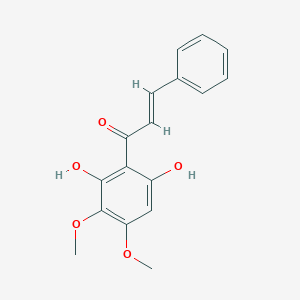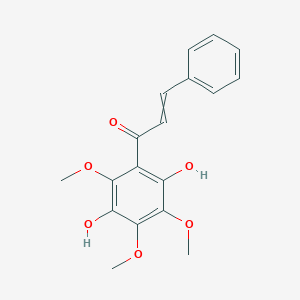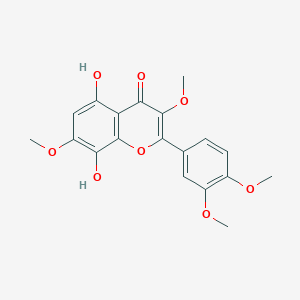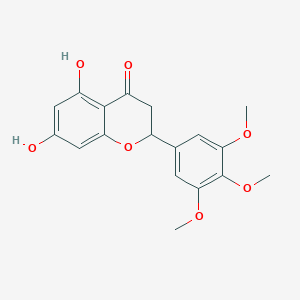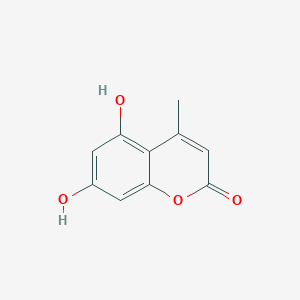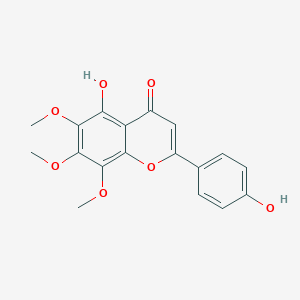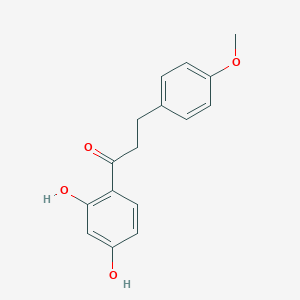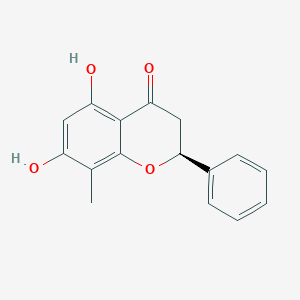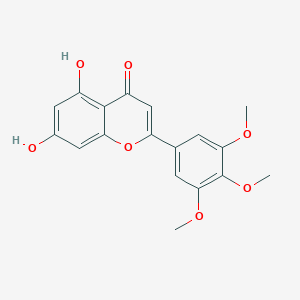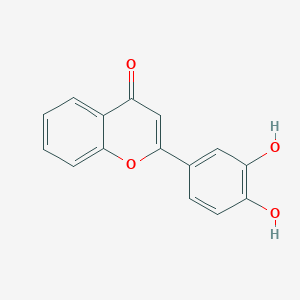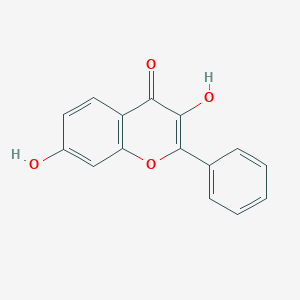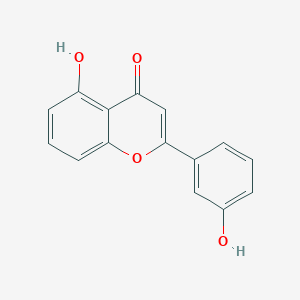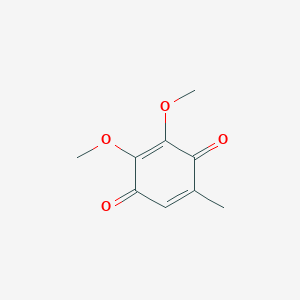
2,3-Dimethoxy-5-methyl-1,4-Benzochinon
Übersicht
Beschreibung
Coenzyme Q0, also known as ubiquinone-0, is a derivative quinone compound. It is a naturally occurring substance found in various organisms, including the fungus Antrodia camphorata. Coenzyme Q0 is known for its significant biological activities, particularly its anticancer and anti-inflammatory properties .
Wissenschaftliche Forschungsanwendungen
Coenzym Q0 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Biologie: Coenzym Q0 wird wegen seiner Rolle in der Zellatmung und Energieproduktion untersucht.
Medizin: Es hat in der Krebstherapie Potenzial gezeigt, insbesondere bei der Hemmung der Metastasierung von dreifach negativen Brustkrebszellen.
5. Wirkmechanismus
Coenzym Q0 übt seine Wirkungen hauptsächlich durch seine Rolle in der mitochondrialen Atmungskette aus. Es wirkt als Elektronenträger und erleichtert den Elektronentransfer von Komplex I und II zu Komplex III in den Mitochondrien. Dieser Prozess ist entscheidend für die Produktion von Adenosintriphosphat (ATP), der primären Energiewährung der Zelle . Zusätzlich hat Coenzym Q0 antioxidative Eigenschaften, die Zellen vor oxidativem Schaden schützen, indem freie Radikale abgefangen werden .
Ähnliche Verbindungen:
Coenzym Q10 (Ubiquinon-10): Wie Coenzym Q0 ist Coenzym Q10 an der mitochondrialen Atmungskette beteiligt und hat antioxidative Eigenschaften.
Plastochinon: Plastochinon, das in Chloroplasten vorkommt, spielt eine ähnliche Rolle in der Elektronentransportkette während der Photosynthese.
Phyllochinon (Vitamin K1): Phyllochinon, das an der Blutgerinnung beteiligt ist, weist strukturelle Ähnlichkeiten mit Coenzym Q0 auf, hat aber unterschiedliche biologische Funktionen.
Einzigartigkeit von Coenzym Q0: Coenzym Q0 ist einzigartig aufgrund seiner spezifischen Antikrebs- und entzündungshemmenden Eigenschaften, die bei anderen ähnlichen Verbindungen nicht so stark ausgeprägt sind. Seine Fähigkeit, Metastasen zu hemmen und entzündungshemmende Wege zu modulieren, macht es zu einer wertvollen Verbindung in der medizinischen Forschung .
Wirkmechanismus
Target of Action
Coenzyme Q0, also known as 2,3-Dimethoxy-5-methyl-1,4-benzoquinone, primarily targets SKOV-3, A2780, and A2870/CP70 human ovarian carcinoma cells . It also interacts with the tau protein , which plays a crucial role in the stabilization of microtubules in the cell .
Mode of Action
Coenzyme Q0 inhibits the growth of SKOV-3, A2780, and A2870/CP70 human ovarian carcinoma cells . It halts the cell cycle at the G2/M phase , increases the production of reactive oxygen species (ROS) , and induces autophagy and apoptosis in SKOV-3 cells . Furthermore, Coenzyme Q0 downregulates the protooncogene HER-2 and decreases the protein levels of phosphorylated AKT and mTOR in SKOV-3 cells .
Biochemical Pathways
Coenzyme Q0 affects the cell cycle regulation pathway by halting the cell cycle at the G2/M phase . It also influences the AKT/mTOR signaling pathway by decreasing the protein levels of phosphorylated AKT and mTOR . Additionally, it impacts the autophagy and apoptosis pathways in SKOV-3 cells .
Pharmacokinetics
It is soluble in DMF (100 mg/ml) , DMSO (100 mg/ml) , Ethanol (5 mg/ml) , and PBS (pH 7.2, 0.2 mg/ml) .
Result of Action
The action of Coenzyme Q0 results in the inhibition of the growth of certain cancer cells , specifically SKOV-3, A2780, and A2870/CP70 human ovarian carcinoma cells . It induces cell cycle arrest, autophagy, and apoptosis in these cells . Moreover, it downregulates the protooncogene HER-2 and decreases the protein levels of phosphorylated AKT and mTOR .
Action Environment
The action of Coenzyme Q0 can be influenced by various environmental factors. For instance, its stability can be affected by light, as it is light-sensitive . It is also stable under normal temperatures and pressures , but it can react with strong oxidizing agents and reducing agents . The pH of the environment can also influence its action, as shown in a study where its oxidation by ascorbic acid was studied as a function of pH .
Biochemische Analyse
Biochemical Properties
Coenzyme Q0 plays a significant role in biochemical reactions. It is an endogenous lipid-soluble antioxidant in the mitochondrial oxidative respiratory chain which can reduce oxidative stress and inflammation . It interacts with various enzymes, proteins, and other biomolecules. For instance, it interacts with tau protein and aids in the formation of filamentous structure .
Cellular Effects
Coenzyme Q0 has profound effects on various types of cells and cellular processes. It inhibits the growth of SKOV-3, A2780, and A2870/CP70 human ovarian carcinoma cells . It halts the cell cycle at the G2/M phase, increases the production of reactive oxygen species (ROS), and induces autophagy and apoptosis in SKOV-3 cells .
Molecular Mechanism
At the molecular level, Coenzyme Q0 exerts its effects through various mechanisms. It downregulates the protooncogene HER-2 and decreases the protein levels of phosphorylated AKT and mTOR in SKOV-3 cells . These interactions lead to changes in gene expression, enzyme inhibition or activation, and ultimately, changes in cellular function.
Dosage Effects in Animal Models
The effects of Coenzyme Q0 vary with different dosages in animal models. For instance, Coenzyme Q0 enhances remyelination and regulates inflammation effects of cuprizone in the corpus callosum of a chronic model of multiple sclerosis when administered at a dose of 150 mg/kg/day .
Metabolic Pathways
Coenzyme Q0 is involved in various metabolic pathways. It is a key intermediate in the synthesis of coenzyme Q, coenzyme Q10, other ubiquinones, and vitamin E
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Coenzyme Q0 can be synthesized through various methods. One efficient method involves the catalytic propargylation of Coenzyme Q0 using scandium triflate and Hantzsch ester. This reaction proceeds through a redox chain mechanism, converting propargylic alcohols into derivatives of Coenzyme Q0 containing triple bonds .
Industrial Production Methods: Industrial production of Coenzyme Q0 often involves the extraction from natural sources such as Antrodia camphorata. The extraction process includes solvent extraction, purification, and crystallization to obtain high-purity Coenzyme Q0 .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Coenzym Q0 durchläuft verschiedene chemische Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen.
Häufige Reagenzien und Bedingungen:
Oxidation: Coenzym Q0 kann mit Reagenzien wie Eisen(III)-chlorid in Ethanol-Lösung oxidiert werden.
Reduktion: Die Reduktion von Coenzym Q0 kann mit Reduktionsmitteln wie Natriumborhydrid erreicht werden.
Substitution: Die Propargylierung von Coenzym Q0 beinhaltet die Verwendung von Scandiumtriflat und Hantzsch-Ester in Dichlormethan.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von Coenzym Q0, wie z. B. propargylische Derivate, die signifikante biologische Aktivitäten gezeigt haben .
Vergleich Mit ähnlichen Verbindungen
Coenzyme Q10 (Ubiquinone-10): Like Coenzyme Q0, Coenzyme Q10 is involved in the mitochondrial respiratory chain and has antioxidant properties.
Plastoquinone: Found in chloroplasts, plastoquinone plays a similar role in the electron transport chain during photosynthesis.
Phylloquinone (Vitamin K1): Involved in blood coagulation, phylloquinone shares structural similarities with Coenzyme Q0 but has distinct biological functions.
Uniqueness of Coenzyme Q0: Coenzyme Q0 is unique due to its specific anticancer and anti-inflammatory properties, which are not as pronounced in other similar compounds. Its ability to inhibit metastasis and modulate inflammatory pathways makes it a valuable compound in medical research .
Eigenschaften
IUPAC Name |
2,3-dimethoxy-5-methylcyclohexa-2,5-diene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c1-5-4-6(10)8(12-2)9(13-3)7(5)11/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIXPTCZPFCVOQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C(=C(C1=O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90209242 | |
| Record name | Ubiquinone-O | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90209242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
605-94-7 | |
| Record name | 2,3-Dimethoxy-5-methyl-1,4-benzoquinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=605-94-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ubiquinone-O | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000605947 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ubiquinone-O | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90209242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dimethoxy-5-methyl-p-benzoquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.183 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details













Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
- Mitochondrial Complex I interaction: Coenzyme Q0 can act as an electron acceptor substrate for mitochondrial complex I (NADH:Q reductase), influencing electron transport activity and membrane potential generation. [] This interaction is influenced by the length and saturation of the alkyl side chain at position 6 of the benzoquinone ring. []
- Phospholipase A2 Inhibition: Coenzyme Q0 and its derivative, 2,3-dimethoxy-5-methyl-6-(10-morpholinodecyl)-1, 4-benzquinone hydrochloride (QS-10.Mor), have been shown to inhibit phospholipase A2 (PLA2) activity in a dose-dependent manner. This suggests a potential role in membrane stabilization. []
- Induction of Apoptosis: Studies show that Coenzyme Q0 can induce apoptosis in various cancer cell lines, including lung cancer cells (A549), [] breast cancer cells (MCF-7), [] and melanoma cells. [] This effect is often associated with reactive oxygen species (ROS) generation and modulation of apoptotic pathways, including PARP degradation and Bcl-2/Bax dysregulation. [, , ]
- Modulation of Wnt/β-catenin Signaling: Research suggests that Coenzyme Q0 can inhibit the Wnt/β-catenin signaling pathway, leading to decreased expression of c-myc, cyclin D1, and survivin. This inhibition contributes to its anti-tumor activity, particularly in melanoma cells. []
A:
- Stability in Solution: Studies demonstrate that 2,3-Dimethoxy-5-methyl-1,4-benzoquinone is stable in acidic aqueous buffer solutions within a specific pH range (3.0-6.2). []
- Micellar Systems: Research indicates that the compound can be incorporated into micellar systems, like those formed by sodium alkyl sulfates. This suggests compatibility with certain surfactants. [] The presence of a long side chain, like in idebenone, can influence the location of the benzoquinone nucleus within the micelle. []
ANone: While not a catalyst itself, 2,3-Dimethoxy-5-methyl-1,4-benzoquinone participates in redox reactions:
- Electron Carrier: It can act as an electron acceptor in reactions involving coenzyme NADH and a water-soluble iridium complex, mimicking the function of ubiquinone in the electron transport chain. []
- Enhancement of Nitric Oxide Reduction: 2,3-Dimethoxy-5-methyl-1,4-benzoquinone enhances the rate of nitric oxide reduction by xanthine/xanthine oxidase and ascorbate. [, ] This activity is influenced by the quinone's redox potential. [, ]
ANone: Yes, but the provided research only mentions it briefly:
- Geometry Optimization: Unrestricted MNDO calculations were used to optimize the geometry of methoxy-substituted methyl-1,4-benzoquinone radical anions, demonstrating that the methoxyl groups were twisted out of the aromatic plane. []
- Hyperfine Coupling Constant Calculations: INDO calculations were used to calculate hyperfine coupling constants using both optimized and standard bond lengths and angles of methoxy-substituted methyl-1,4-benzoquinone radical anions. []
ANone: Several structure-activity relationships can be identified based on the research provided:
- Alkyl Side Chain Saturation: Saturated alkyl side chains at position 6 result in faster electron transport rates in mitochondrial complex I compared to unsaturated side chains. [] This highlights the importance of side chain flexibility for interaction with the enzyme.
- Liposomal Formulation: A patent describes a liquid formulation of Coenzyme Q10 (a related compound) using a non-ionic surfactant, antioxidant, preservative, and water-soluble cellulose derivatives to enhance bioavailability and shelf life. [] This suggests that similar strategies could be explored for Coenzyme Q0.
ANone: The provided research highlights the evolution of understanding regarding 2,3-Dimethoxy-5-methyl-1,4-benzoquinone :
- Early Synthesis: Research from 1964 details the synthesis of 2,3-Dimethoxy-5-methyl-1,4-benzoquinone and its ethyl homologues using peracid oxidation. [] This signifies early efforts to produce the compound for research purposes.
- Exploration of Antimetabolite Properties: Research from 1974 explored the potential of Coenzyme Q antimetabolites, including synthetic analogues, as antimalarial agents. [] This demonstrates early interest in leveraging the compound's biological activity for therapeutic purposes.
ANone: Yes, the research highlights several cross-disciplinary connections:
- Chemistry and Biology: The synthesis of 2,3-Dimethoxy-5-methyl-1,4-benzoquinone and its analogues, [, , , , , , ] combined with biological assays, [, , , , , , , , , , , , , , , , , , , ] showcases a strong interplay between synthetic chemistry and biological investigation.
- Biochemistry and Pharmacology: Understanding the compound's interaction with biological systems, like mitochondrial complex I [] and its effects on cellular processes like apoptosis [, , ] are essential for exploring its potential pharmacological applications.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
